2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Essential non-dimethylated pyrazole control for structure-activity relationship (SAR) studies under patent US9493453B2. Designed to empirically quantify the contribution of pyrazole substitution patterns to CCR4 binding affinity and selectivity when compared against dimethylated analogs such as CAS 2548975-53-5. Use this compound in comparative metabolic stability panels to assess the impact of the 2-methyl group on liver microsome clearance. Its unique substituent combination also makes it a valuable addition to broad-panel kinase selectivity screens, potentially revealing distinct potency profiles. Order now to advance your lead optimization program.

Molecular Formula C20H24N6
Molecular Weight 348.4 g/mol
CAS No. 2549006-16-6
Cat. No. B6436676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
CAS2549006-16-6
Molecular FormulaC20H24N6
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCN(CC2)C(C)C3=CC=CC=C3)N4C=CC=N4
InChIInChI=1S/C20H24N6/c1-16(18-7-4-3-5-8-18)24-11-13-25(14-12-24)19-15-20(23-17(2)22-19)26-10-6-9-21-26/h3-10,15-16H,11-14H2,1-2H3
InChIKeyLBIZACGKWBXRDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine (CAS 2549006-16-6) Structure and Class


The compound 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a synthetic, heterocyclic small molecule belonging to the class of piperazinyl-pyrimidine derivatives [1]. Its core structure is defined by a pyrimidine ring substituted with a pyrazole moiety and a phenylethyl-piperazine group [1]. This class of compounds is frequently investigated in medicinal chemistry for its potential to inhibit kinases or antagonize chemokine receptors like CCR4 [2]. The specific arrangement of its substituents distinguishes it from other members of this broad class.

Why Substituting 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine with Close Analogs Carries Scientific Risk


Generic substitution within the piperazinyl-pyrimidine class is highly unreliable without direct comparative data. The CCR4 antagonist patent family [1] demonstrates that minor structural modifications lead to significant variations in potency. A direct structural analog, CAS 2548975-53-5, differs by the addition of two methyl groups on the pyrazole ring [2]. This modification is predicted to increase lipophilicity (XLogP3: 3.9) and alter the topological polar surface area, which can drastically change its pharmacokinetic profile and target binding kinetics compared to the target compound [2]. Therefore, activity cannot be extrapolated from one analog to another.

Key Differentiators for Scientific Selection: 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine


Structural Differentiation from Dimethyl-Pyrazole Analog (CAS 2548975-53-5)

The primary point of differentiation is the pyrazole substitution. The target compound possesses an unsubstituted 1H-pyrazol-1-yl group, whereas the closest analog, CAS 2548975-53-5, incorporates a 3,5-dimethyl-1H-pyrazol-1-yl moiety [1]. The presence or absence of these methyl groups directly impacts the compound's steric and electronic properties. While specific biological assay data are not available in the public domain for a direct comparison, this structural distinction is the most critical factor for establishing a unique SAR profile.

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Inferred Selectivity Profile Based on CCR4 Antagonist Patent Class

The target compound is structurally encompassed by the general formula in patent US9493453B2, which claims piperazinyl pyrimidine derivatives as CCR4 antagonists for treating inflammatory and allergic diseases [1]. The patent's in vitro hCCR4 binding assay data for exemplary compounds demonstrate structure-dependent antagonism. The target compound's specific substitution pattern (pyrazol-1-yl and 1-phenylethyl) differentiates it from other patented analogs with varying heterocycles (e.g., pyridinyl, thiazolyl) and aromatic substituents [1].

Immunology Inflammation Chemokine Receptor

Differentiation from Des-Methyl Pyrimidine Core Analog (CAS Not Found)

A hypothetical but structurally feasible analog is 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine, which lacks the 2-methyl group on the pyrimidine core present in the target compound . The 2-methyl substituent is known in medicinal chemistry to influence both the conformational preferences of the molecule and its metabolic stability, particularly by blocking potential sites of oxidative metabolism. This small structural modification can be a key differentiator in SAR studies, even in the absence of specific paired assay data.

Physical Chemistry Drug Design Receptor Binding

Primary Research Application Scenarios for 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine


Building Structure-Activity Relationship (SAR) Libraries for CCR4 Antagonists

Procure this compound as a key, non-dimethylated pyrazole control for SAR studies being conducted under the scope of patent US9493453B2 . By comparing its activity against analogs like CAS 2548975-53-5, researchers can definitively quantify the contribution of the pyrazole ring's substitution pattern to CCR4 binding affinity and selectivity, a critical step in lead optimization for inflammatory disease targets.

Evaluating Conformational and Metabolic Effects of 2-Methyl Pyrimidine Substitution

Use this compound in a comparative panel with related piperazinyl-pyrimidines that lack the 2-methyl group to empirically determine its effect on metabolic stability in liver microsome assays and its impact on the molecule's preferred binding conformation. This data is essential for medicinal chemists aiming to improve the pharmacokinetic profile of this compound class.

Probing Off-Target Kinase Selectivity Profiles

As the piperazinyl-pyrimidine scaffold is also associated with kinase inhibition , this compound can be included in a broad-panel kinase selectivity screen alongside its close analogs. The unique combination of substituents may confer a kinase selectivity or potency profile distinct from other analogs, revealing new therapeutic applications or potential liabilities.

Quote Request

Request a Quote for 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.